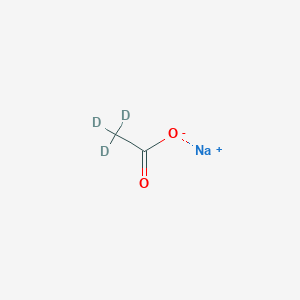
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of derivatives similar to 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)acetamide involves multiple steps starting from base compounds, undergoing reactions with different reagents to introduce or modify functional groups. For example, derivatives have been synthesized starting from compounds like 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, reacting with various thiones or thiols under specific conditions to yield compounds with significant antibacterial activity (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms within a molecule and its implications on the molecule's properties and reactivity. For instance, N-benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide was synthesized as part of a project to generate a combinatorial library, highlighting the importance of molecular structure in designing compounds with specific properties (Davis & Healy, 2010).
Chemical Reactions and Properties
This compound and its derivatives participate in various chemical reactions, forming new compounds with potentially useful properties. For example, reactions involving 2,3-dihydro-1,4-benzodioxin-6-amine with different reagents have led to the synthesis of compounds with promising antibacterial and antifungal agents (Abbasi et al., 2020).
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, solubility, and crystalline structure, are crucial for understanding its behavior in different environments and for its application in various scientific fields. However, specific data on the physical properties of 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)acetamide is not provided in the referenced research.
Chemical Properties Analysis
Chemical properties, such as reactivity with other chemicals, stability under different conditions, and acidity or basicity, are essential for predicting how a compound will behave in chemical reactions. The reactivity of similar compounds, like those involving silylated derivatives of N-(2-hydroxyphenyl)acetamide, provides insight into potential synthetic pathways and the stability of these molecules (Nikonov et al., 2016).
科学的研究の応用
Advanced Oxidation Processes in Environmental Remediation
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)acetamide, similar to other acetamide derivatives, may be involved in advanced oxidation processes (AOPs). AOPs are a set of chemical treatment procedures designed to remove organic (and sometimes inorganic) materials in water and wastewater by oxidation through reactions with hydroxyl radicals. In a study reviewing the degradation of acetaminophen by AOPs, it was found that these processes lead to the generation of various by-products such as acetamide and hydroquinone, and are effective in treating recalcitrance compounds in an aqueous medium. The study also emphasizes the significance of understanding the kinetics, mechanisms, and by-products involved in AOPs for enhancing the degradation of pollutants like acetaminophen (Qutob et al., 2022).
Heterocyclic Synthesis in Medicinal Chemistry
The chemical reactivity of certain acetamide derivatives makes them crucial intermediates for synthesizing a variety of heterocyclic systems, which are extensively used in medicinal chemistry. A review on 2-cyano-N-(2-hydroxyethyl) acetamide, an analog, demonstrates its importance as an intermediate in the synthesis of novel heterocyclic systems. These systems have significant applications in drug development and synthesis of biologically active molecules (Gouda et al., 2015).
将来の方向性
特性
IUPAC Name |
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c12-5-11(14)13-6-8-7-15-9-3-1-2-4-10(9)16-8/h1-4,8H,5-7H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFGDIIPBTVOFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CNC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40389806 |
Source


|
| Record name | 2-Chloro-N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40389806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)acetamide | |
CAS RN |
119750-12-8 |
Source


|
| Record name | 2-Chloro-N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40389806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid](/img/structure/B45702.png)

![2-Oxo-2,3-dihydro-1h-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid](/img/structure/B45711.png)









